Dinordrin II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinordrin II is a synthetic compound belonging to the class of norsteroids. It has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is known for its complex synthesis and the ability to undergo various chemical reactions, making it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of Dinordrin II involves a series of complex chemical reactions. One of the primary methods for its preparation is through the total synthesis route, which is both flexible and stereoselective . The process begins with the formation of a tricyclic intermediate, followed by several steps of hydroxylation, alkylation, and dienedione formation . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Dinordrin II undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce new functional groups, further modifying the compound’s properties.
Scientific Research Applications
Dinordrin II has a wide range of applications in scientific research. In chemistry, it serves as a model compound for studying complex synthetic routes and reaction mechanisms . Its unique structure makes it an excellent candidate for exploring new synthetic methodologies and developing novel compounds.
In biology and medicine, this compound is used to investigate its potential therapeutic effects. Research has shown that it may have applications in treating certain diseases due to its ability to interact with specific molecular targets . Additionally, its structural properties make it a valuable tool for studying the interactions between small molecules and biological macromolecules.
In the industrial sector, this compound can be used as a precursor for the synthesis of other valuable compounds. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dinordrin II involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
The molecular targets of this compound may include proteins involved in key biological functions, such as hormone receptors, enzymes, and ion channels. By influencing these targets, the compound can alter physiological responses and potentially provide therapeutic benefits.
Comparison with Similar Compounds
Dinordrin II can be compared with other norsteroids and related compounds. Similar compounds include anordrin and homodinordrin, which share structural similarities but differ in their specific functional groups and stereochemistry
One of the unique aspects of this compound is its ability to undergo a wide range of chemical reactions, making it a versatile compound for research and industrial use. Its stereoselective synthesis and complex structure also set it apart from other similar compounds, providing opportunities for further exploration and development.
Properties
CAS No. |
64675-10-1 |
---|---|
Molecular Formula |
C27H36O4 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
[(2S,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate |
InChI |
InChI=1S/C27H36O4/c1-6-23(28)30-26(8-3)16-18-10-11-20-19(21(18)17-26)12-14-25(5)22(20)13-15-27(25,9-4)31-24(29)7-2/h3-4,18-22H,6-7,10-17H2,1-2,5H3/t18-,19-,20+,21-,22-,25-,26-,27-/m0/s1 |
InChI Key |
JJKGZDJEKZMGTD-DAPFTEBUSA-N |
Isomeric SMILES |
CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3C[C@@](C4)(C#C)OC(=O)CC)C)C#C |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)CC)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.